molecular formula C12H8Cl2N4 B1504211 1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine CAS No. 50270-30-9

1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B1504211
CAS No.: 50270-30-9
M. Wt: 279.12 g/mol
InChI Key: LUUOMFCQWUZAGH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 300 MHz):

  • Aromatic protons of the benzyl group resonate as a multiplet at δ 7.40–7.30 ppm (5H, C₆H₅).
  • Pyrazolo[3,4-d]pyrimidine H3 appears as a singlet at δ 8.00–8.20 ppm.
  • N1–CH₂ protons of the benzyl group show a singlet at δ 5.50–5.60 ppm (2H).

¹³C NMR (75 MHz, DMSO-d₆):

  • C4 and C6 chlorine-bearing carbons: δ 152.8–155.6 ppm.
  • Benzyl quaternary carbon: δ 137.4 ppm.
  • Pyrazolo[3,4-d]pyrimidine C7: δ 103.5 ppm.

Table 2: Characteristic NMR signals

Position ¹H δ (ppm) ¹³C δ (ppm) Multiplicity
H3 8.00–8.20 147.7–152.6 Singlet
N1–CH₂ 5.50–5.60 40.0–42.0 Singlet
C₆H₅ 7.30–7.40 128.3–133.2 Multiplet

Infrared (IR) Spectroscopy

  • C–Cl stretching: 600–650 cm⁻¹ (strong).
  • C=N stretching (pyrimidine): 1600–1650 cm⁻¹.
  • Aromatic C–H bending: 750–800 cm⁻¹.

Mass Spectrometry

  • Molecular ion peak: m/z 279.12 [M+H]⁺ (C₁₂H₈Cl₂N₄).
  • Fragment ions: m/z 243.05 [M–Cl]⁺, 154.02 [C₆H₅CH₂]⁺.

Comparative Analysis with Pyrazolo[3,4-D]pyrimidine Derivatives

Structural Comparisons

  • 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (C₅H₂Cl₂N₄):

    • Lacks the benzyl group, reducing steric bulk but decreasing lipophilicity (LogP: 1.2 vs. 3.1 for the benzyl derivative).
    • Exhibits similar C–Cl bond lengths (1.72–1.74 Å) but higher aqueous solubility.
  • 1-Methyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (C₆H₄Cl₂N₄):

    • Methyl substitution at N1 shortens the N–CH₃ bond (1.45 Å) compared to N–CH₂Ph (1.49 Å).
    • Lower thermal stability (mp 180°C vs. 210°C for benzyl derivative).
  • 1-Cyclohexyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine :

    • Bulky cyclohexyl group increases molar refractivity by 15% compared to benzyl.
    • Alters π-stacking interactions in crystal lattices.

Table 3: Substituent effects on physicochemical properties

Derivative LogP Solubility (mg/mL) Melting Point (°C)
1-Benzyl-4,6-dichloro 3.1 0.12 210–215
1-H-4,6-dichloro 1.2 1.45 190–195
1-Methyl-4,6-dichloro 1.8 0.98 180–185

Electronic Effects

  • Benzyl substitution increases electron density at N1, shifting the pyrazolo[3,4-d]pyrimidine core’s UV-Vis λₘₐₓ to 270 nm (vs. 260 nm for unsubstituted derivatives).
  • Chlorine atoms at C4/C6 withdraw electron density, reducing basicity (pKa ≈ 3.5) compared to non-halogenated analogs (pKa ≈ 5.2).

Properties

IUPAC Name

1-benzyl-4,6-dichloropyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4/c13-10-9-6-15-18(11(9)17-12(14)16-10)7-8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUOMFCQWUZAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681047
Record name 1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50270-30-9
Record name 4,6-Dichloro-1-(phenylmethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50270-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine typically follows these key stages:

Core Construction of Pyrazolo[3,4-d]pyrimidine

The pyrazolo[3,4-d]pyrimidine nucleus is often synthesized starting from pyrazole derivatives or substituted aminopyrimidines. One common approach involves the cyclization of appropriately substituted hydrazines with pyrimidine precursors:

  • Starting from 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile , partial hydrolysis and subsequent fusion with urea forms the pyrazolo[3,4-d]pyrimidine-4,6-dione intermediate.
  • This intermediate is then chlorinated to yield the dichloro derivative at positions 4 and 6.

Alternatively, diazotization of substituted anilines (e.g., 3,5-dichloroaniline) followed by heterocyclization with formamidinesulfinic acid can generate the pyrazolo[3,4-d]pyrimidine core before chlorination.

N-1 Benzylation

The N-1 position benzylation is typically performed after the dichloropyrimidine core is obtained. This can be achieved by:

  • Reacting the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic conditions to selectively alkylate the N-1 nitrogen.
  • Alternatively, benzylation may be introduced earlier by starting from benzyl-substituted pyrazole precursors, which then undergo ring closure and chlorination.

Selective Functionalization and Reaction Conditions

Research shows that the selectivity and efficiency of these transformations depend on reaction conditions:

Step Reagents/Conditions Notes
Diazotization NaNO2, HCl, 0–5 °C Formation of diazonium salt from substituted aniline
Heterocyclization Formamidinesulfinic acid, reflux Formation of pyrazolo[3,4-d]pyrimidine core
Chlorination POCl3 or PCl5, reflux Introduction of Cl at 4,6 positions; temperature control critical
N-1 Benzylation Benzyl halide, base (e.g., K2CO3), reflux Selective N-alkylation; reaction monitoring by NMR or TLC
Purification Recrystallization or column chromatography Ensures high purity; characterization by NMR, IR, MS

Research Findings and Yields

  • Chlorination reactions using POCl3 typically yield 4,6-dichloro derivatives in good to excellent yields (70–90%).
  • Benzylation yields vary depending on the base and solvent but generally range from 60–85%.
  • The overall yield for the multi-step synthesis of this compound is reported between 50–80% depending on the purity and scale.

Analytical Characterization

Each synthetic step is monitored and confirmed by:

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Diazotization 3,5-Dichloroaniline NaNO2, HCl, 0–5 °C Diazonium salt Quantitative
2 Heterocyclization Diazonium salt + formamidinesulfinic acid Reflux in suitable solvent Pyrazolo[3,4-d]pyrimidine core 60–80
3 Chlorination Pyrazolo[3,4-d]pyrimidine-4,6-dione POCl3, reflux 4,6-Dichloro derivative 70–90
4 N-1 Benzylation 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Benzyl chloride, base, reflux 1-Benzyl-4,6-dichloro derivative 60–85
5 Purification Crude product Recrystallization or chromatography Pure final compound

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4- and 6-chlorine atoms undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles under controlled conditions:

Reaction Type Reagents/Conditions Products Yield Reference
AminationPrimary amines, EtOH, reflux 6h4,6-Diamino derivatives72-85%
PhenoxylationSodium phenoxide, DMF, 80°C4-Phenoxy-6-chloro derivatives68%
Thioether FormationThiophenol, K2CO3, DMSO, RT4-(Phenylthio)-6-chloro analogs81%
HydrolysisNaOH (1M), H2O/EtOH, 60°C4-Hydroxy-6-chloro derivatives90%

Key characteristics of SNAr reactions:

  • Reactions occur preferentially at the 4-position due to lower steric hindrance

  • Electron-withdrawing benzyl group enhances electrophilicity of pyrimidine ring

  • Secondary amines require higher temperatures (100-120°C) for complete conversion

Cross-Coupling Reactions

The chlorine atoms participate in palladium-catalyzed coupling reactions:

Coupling Type Catalyst System Conditions Products Application
SuzukiPd(PPh3)4, K2CO3, DMF/H2O100°C, 12h4-Aryl/heteroaryl derivativesKinase inhibitor synthesis
Buchwald-HartwigPd2(dba)3/Xantphos, Cs2CO3, toluene110°C, 24h4-Aminoalkyl derivativesBioisostere development
UllmannCuI, 1,10-phenanthroline, DMF120°C, 48h4,6-Diaryl derivativesStructural diversification

Sequential Functionalization

The compound allows stepwise derivatization through differential reactivity:

Example Pathway ( ):

  • Selective 4-position amination with methylamine (EtOH, 60°C, 8h)

  • 6-position Suzuki coupling with 4-pyridylboronic acid (Pd(OAc)2, SPhos, 90°C)

  • N1-benzyl group modification via hydrogenolysis (H2, Pd/C, MeOH)

Reaction Mechanisms

The substitution processes follow a two-step aromatic nucleophilic mechanism:

  • Rate-Determining Step: Formation of Meisenheimer complex through nucleophilic attack

  • Fast Step: Elimination of chloride ion ( Fig. 3)

Kinetic studies show second-order dependence ([k] = [Nu][substrate]) with activation energy ΔG‡ = 92 kJ/mol for aniline substitution.

Stability Considerations

Critical degradation pathways under various conditions:

Condition Degradation Pathway Half-Life Mitigation Strategy
pH <3Acid-catalyzed hydrolysis2hNeutral buffer systems
pH >10Base-mediated ring-opening30minControlled pH (6-8)
UV light (254nm)Radical-induced decomposition6hAmber glass storage
>150°CThermal decompositionImmediateLow-temperature processing

These data inform storage recommendations: maintain at 2-8°C under nitrogen atmosphere.

The compound's reactivity profile enables rational design of analogs targeting kinase inhibition and other therapeutic applications. Recent studies demonstrate improved synthetic yields (>85%) through microwave-assisted reactions (150W, 100°C, 15min). Continued exploration of its coupling chemistry remains essential for developing novel bioactive molecules .

Scientific Research Applications

Scientific Research Applications

1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine has several notable applications in scientific research:

  • Medicinal Chemistry : The compound is primarily studied as a kinase inhibitor , specifically targeting cyclin-dependent kinase 2 (CDK2). Its mechanism involves binding to the active site of the kinase, inhibiting phosphorylation processes that are crucial for cell cycle progression and apoptosis in cancer cells .
  • Biological Studies : It serves as a valuable tool for understanding kinase-related biological processes and their implications in diseases such as cancer. The compound's ability to inhibit specific kinases makes it a candidate for developing new anticancer therapies .
  • Chemical Biology : As a building block for synthesizing more complex molecules, it is used in various chemical reactions including substitution and oxidation-reduction reactions. This versatility facilitates the exploration of new derivatives with potentially enhanced biological activities .

Recent studies have highlighted the biological activities associated with this compound:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties through its kinase inhibitory actions. It has been shown to induce apoptosis in various cancer cell lines by disrupting critical signaling pathways involved in cell proliferation .
  • Anti-inflammatory Potential : Some derivatives of pyrazolo[3,4-D]pyrimidines have been investigated for their anti-inflammatory effects. They demonstrated lower toxicity compared to standard anti-inflammatory drugs like Diclofenac while providing effective protection against induced edema in experimental models .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Antitumor Activity : A study published in Molecules demonstrated that derivatives of pyrazolo[3,4-D]pyrimidine showed significant anticancer activity against various tumor cell lines. The structure-activity relationship indicated that modifications at specific positions could enhance potency against cancer cells while minimizing side effects .
  • Anti-inflammatory Research : Another investigation assessed the anti-inflammatory properties of pyrazolo derivatives. The results indicated that these compounds could serve as effective alternatives to traditional anti-inflammatory agents with fewer adverse effects on gastric mucosa .

Comparison with Similar Compounds

Substitution at N1 Position

Compound Name Substituent (N1) Molecular Formula Molecular Weight Key Properties/Activities References
1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine Benzyl C₁₃H₁₀Cl₂N₄ 308.15 g/mol Antileishmanial activity (IC₅₀: <10 μM)
4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Ethyl C₇H₆Cl₂N₄ 233.06 g/mol Improved solubility in polar solvents
1-Methyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Methyl + methylthio C₈H₁₀N₄S₂ 226.32 g/mol Anticancer activity (IC₅₀: 15 μM)
1-(Tetrahydro-2H-pyran-2-yl)-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine THP C₁₀H₁₀Cl₂N₄O 297.12 g/mol Synthetic intermediate for bisphosphonates

Key Observations :

  • Benzyl vs. Alkyl Groups : The benzyl group enhances lipophilicity, favoring blood-brain barrier penetration, whereas ethyl or methyl groups improve aqueous solubility .
  • THP Protection : Used to block N1 during synthesis, enabling selective functionalization at C4 and C6 .

Substitution at C4/C6 Positions

Compound Name Substituents (C4/C6) Key Modifications Biological Activity References
4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine Benzylthio at C4 Increased steric bulk Antiviral (HCV EC₅₀: 2.5 μM)
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (Parent) Cl at C4/C6 High reactivity in SNAr Intermediate for kinase inhibitors
3-Iodo-1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (GS 76) Iodo at C3, amine at C4 Enhanced halogen bonding Antileishmanial (IC₅₀: 0.8 μM)

Key Observations :

  • Chlorine vs. Thio Groups : Chlorine atoms facilitate synthetic diversification via SNAr, while thioether linkages (e.g., benzylthio) improve metabolic stability .
  • Halogenation : Iodo substituents (e.g., GS 76) enhance target binding via halogen interactions, boosting potency .

Biological Activity

1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine is a compound that has garnered attention for its biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C12H8Cl2N4
  • Molecular Weight : 265.12 g/mol
  • CAS Number : 50270-30-9

Biological Activities

This compound has been studied for various biological activities, particularly its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which are crucial for numerous cellular processes.

Inhibition of Phosphodiesterases

Recent studies have highlighted the compound's efficacy as an inhibitor of human phosphodiesterase V (hPDE-V), which is involved in the regulation of smooth muscle relaxation and plays a significant role in erectile dysfunction and pulmonary hypertension. The compound demonstrated potent inhibitory activity against hPDE-V, with an effective concentration (EC50) below 1 µM in certain assays, making it comparable to established PDE inhibitors like sildenafil .

Anticryptosporidial Activity

In a notable study investigating treatments for Cryptosporidium infections, which cause severe gastrointestinal disease, this compound was identified as a promising candidate due to its ability to inhibit CpPDE1 (the phosphodiesterase from Cryptosporidium parvum). This inhibition leads to reduced parasite viability and offers a potential therapeutic avenue for treating cryptosporidiosis in immunocompromised patients .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can enhance its biological activity. The presence of the benzyl group is crucial for its interaction with the target enzymes. Modifications on this scaffold can lead to enhanced potency or selectivity against specific PDE isoforms.

In Vivo Efficacy

In vivo studies have demonstrated that compounds derived from this pyrazolopyrimidine scaffold exhibit significant oral bioavailability and metabolic stability. For instance, a study conducted on mice infected with C. parvum showed that the administration of this compound led to a notable reduction in parasite load compared to untreated controls .

Toxicity and Safety Profiles

The acute toxicity studies indicated that the compound has a high safety margin, with no adverse effects reported at doses significantly higher than those required for therapeutic efficacy. This aspect is critical for the development of new therapeutics aimed at treating infections caused by resistant parasites .

Comparative Table of Biological Activities

CompoundTargetEC50 (µM)Notes
This compoundhPDE-V< 1Potent inhibitor with oral efficacy
SildenafilhPDE-V~0.5Established treatment for erectile dysfunction
PDEi2CpPDE1< 1Effective against Cryptosporidium

Q & A

Q. What are the common synthetic routes for preparing 1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine?

The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include halogenation (e.g., chlorination at positions 4 and 6) and benzylation at the 1-position. Solvents like dimethyl sulfoxide (DMSO) or ethanol are used, with catalysts such as triethylamine to optimize yields. Reaction conditions (temperature, time) must be tightly controlled to avoid side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy verifies functional groups, and mass spectrometry (MS) confirms molecular weight. Cross-referencing with databases like NIST ensures data reliability .

Q. What safety precautions are necessary when handling this compound?

Use personal protective equipment (PPE) and work in a fume hood. Waste must be segregated and disposed of via certified hazardous waste services. Avoid skin contact and inhalation; refer to Safety Data Sheets (SDS) for specific hazard statements (e.g., S24/25, S45) .

Q. How does solvent choice impact the compound’s reactivity in downstream reactions?

Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution reactions by stabilizing intermediates, while ethanol or dichloromethane may be preferred for solubility. Solvent polarity directly affects reaction kinetics and byproduct formation .

Q. What are the best practices for storing this compound?

Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent degradation. Protect from light and moisture to maintain stability over long periods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic variation of parameters is key:

  • Temperature : Higher temperatures (80–100°C) accelerate reactions but may increase impurities.
  • Catalysts : Triethylamine or palladium-based catalysts improve benzylation efficiency.
  • Solvent : Switch to DMSO for better intermediate stabilization. Design-of-Experiments (DoE) approaches help identify optimal conditions .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

Cross-validate NMR/IR/MS data with computational tools (e.g., density functional theory for predicted spectra) and reference databases (e.g., NIST Chemistry WebBook). Contradictions may arise from tautomerism or impurities, requiring recrystallization or column purification .

Q. What strategies are employed to design analogs for structure-activity relationship (SAR) studies?

Modify substituents at the 1-benzyl (e.g., electron-withdrawing groups) or pyrimidine positions. Computational docking studies predict binding affinity to target enzymes. Structural analogs with >90% similarity (e.g., 4,6-dichloro-1-ethyl derivatives) are prioritized for synthesis .

Q. What methodologies identify and quantify synthetic impurities?

Use HPLC-MS for impurity profiling, with gradient elution to separate byproducts. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) quantifies trace contaminants. Stability studies under forced degradation (heat/light) reveal degradation pathways .

Q. How can researchers investigate the biological activity of this compound and its derivatives?

Conduct enzyme inhibition assays (e.g., kinase profiling) and cell-based viability tests. For in vivo studies, optimize pharmacokinetics via logP adjustments. Derivatives with piperazine or methylthio groups (see ) show enhanced bioavailability and target specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 2
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1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine

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